molecular formula C19H22N8O4 B11681175 6-Nitro-1,3-benzodioxole-5-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

6-Nitro-1,3-benzodioxole-5-carbaldehyde (4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone

Cat. No.: B11681175
M. Wt: 426.4 g/mol
InChI Key: QNTUDZNWHLSFJH-RGVLZGJSSA-N
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Description

2-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with pyrrolidine groups and a hydrazone linkage to a nitrobenzodioxole moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Triazine Core Formation: The hydrazone intermediate is then reacted with cyanuric chloride under basic conditions to form the triazine core.

    Substitution with Pyrrolidine Groups: Finally, the triazine core is substituted with pyrrolidine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the benzodioxole moiety can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The triazine core allows for nucleophilic substitution reactions, where the pyrrolidine groups can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the pyrrolidine groups.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable reagent in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a potential candidate for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its structural features suggest potential as a pharmacophore in the design of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE is not well-documented. its potential biological activity could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazone linkage may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE lies in its combination of a triazine core with pyrrolidine groups and a nitrobenzodioxole moiety

Properties

Molecular Formula

C19H22N8O4

Molecular Weight

426.4 g/mol

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C19H22N8O4/c28-27(29)14-10-16-15(30-12-31-16)9-13(14)11-20-24-17-21-18(25-5-1-2-6-25)23-19(22-17)26-7-3-4-8-26/h9-11H,1-8,12H2,(H,21,22,23,24)/b20-11+

InChI Key

QNTUDZNWHLSFJH-RGVLZGJSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)N5CCCC5

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)N5CCCC5

Origin of Product

United States

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